5-Cyclohexylisoxazole-3-carboxylic acid
CAS No.: 908856-66-6
Cat. No.: VC4776505
Molecular Formula: C10H13NO3
Molecular Weight: 195.218
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 908856-66-6 |
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Molecular Formula | C10H13NO3 |
Molecular Weight | 195.218 |
IUPAC Name | 5-cyclohexyl-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
Standard InChI Key | MUPJTIPMJXOUGX-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=CC(=NO2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
The compound’s core consists of an isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—with a cyclohexyl group at the 5-position and a carboxylic acid group at the 3-position (Figure 1). The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 195.22 g/mol | |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
LogP (Partition Coefficient) | Estimated 1.98 (calculated) |
The carboxylic acid group enhances water solubility under basic conditions, while the cyclohexyl moiety contributes to membrane permeability, a balance critical for pharmacokinetic optimization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-isoxazolecarboxylic acid derivatives often involves cyclocondensation reactions or functional group transformations. A patented method for 3-isoxazolecarboxylic acid synthesis (EP0957097A1) outlines a two-step process :
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Cyclization: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form an isoxazoline intermediate.
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Oxidation and Hydrolysis: The intermediate undergoes base-mediated hydrolysis followed by acidification to yield the carboxylic acid.
For 5-cyclohexyl substitution, strategies may include:
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Friedel-Crafts Alkylation: Introducing cyclohexyl groups via electrophilic aromatic substitution .
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Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of cyclohexyl halides with preformed isoxazole intermediates .
Industrial Production Considerations
Scalable synthesis requires optimizing reaction conditions to minimize byproducts. Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position .
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Purification: Removing residual solvents (e.g., ethyl acetate) and unreacted starting materials via recrystallization or chromatography .
Structural Analogs and Comparative Analysis
Cyclopentyl vs. Cyclohexyl Derivatives
5-Cyclopentylisoxazole-3-carboxylic acid (CAS 908856-67-7) shares similar properties but differs in ring size, affecting steric and electronic profiles. Comparative studies could elucidate how cycloalkyl substituents influence bioactivity and solubility.
Parameter | 5-Cyclohexyl Derivative | 5-Cyclopentyl Derivative |
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Molecular Weight | 195.22 g/mol | 181.19 g/mol |
LogP | ~2.1 | ~1.9 |
Synthetic Accessibility | Moderate | Moderate |
Future Research Directions
Unexplored Therapeutic Areas
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Oncology: Screening for kinase inhibition or apoptosis induction.
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Neurodegeneration: Targeting oxidative stress pathways.
Synthetic Chemistry Innovations
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